Nutlin-1

Catalog No.
S537837
CAS No.
M.F
C32H34Cl2N4O4
M. Wt
609.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nutlin-1

Product Name

Nutlin-1

IUPAC Name

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

Molecular Formula

C32H34Cl2N4O4

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1

InChI Key

IYDMGGPKSVWQRT-IHLOFXLRSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

solubility

Soluble in DMSO

Synonyms

Nutlin-1; Nutlin 1; Nutlin1;

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

The exact mass of the compound Nutlin-1 is 608.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nutlin-1 is a small-molecule antagonist of the murine double minute 2 protein, commonly referred to as MDM2. It belongs to a class of compounds known as nutlins, which are characterized by their ability to disrupt the interaction between MDM2 and the tumor suppressor protein p53. This disruption stabilizes p53, allowing it to exert its tumor-suppressing functions, including cell cycle arrest and apoptosis in cancer cells. Nutlin-1 is particularly effective in cells with wild-type p53, making it a promising candidate for cancer therapy targeting tumors that retain functional p53 pathways .

Nutlin-1 primarily functions through its interaction with MDM2. By binding to the p53-binding pocket of MDM2, Nutlin-1 prevents MDM2 from ubiquitinating p53, which would normally lead to p53 degradation. The binding of Nutlin-1 stabilizes p53 levels in the cell, allowing for the activation of downstream target genes involved in cell cycle regulation and apoptosis. The chemical structure of Nutlin-1 includes an imidazoline core that is essential for its binding affinity and biological activity .

The biological activity of Nutlin-1 is predominantly linked to its role in activating the p53 pathway. Upon administration, Nutlin-1 induces cell cycle arrest and apoptosis in various cancer cell lines, particularly those with wild-type p53. Studies have shown that Nutlin-1 can enhance the differentiation-inducing effects of other agents, such as all-trans retinoic acid, in certain leukemia cells by inhibiting the efflux of these agents through P-glycoprotein modulation . Additionally, Nutlin-1 has demonstrated potential in overcoming drug resistance in cancer therapy by restoring the function of p53 .

  • Formation of the Imidazoline Core: This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Substitution Reactions: The introduction of various substituents on the imidazoline ring enhances binding affinity to MDM2.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Nutlin-1 has significant potential in cancer treatment due to its ability to reactivate p53 pathways in tumors with wild-type p53. It is being investigated for use in various cancers, including:

  • Leukemia: Enhancing differentiation therapies.
  • Solid Tumors: As a monotherapy or in combination with other treatments.
  • Drug Resistance: As a means to overcome resistance mechanisms associated with chemotherapeutic agents.

Clinical trials are ongoing to evaluate its efficacy and safety profile in humans .

Research has demonstrated that Nutlin-1 interacts specifically with MDM2, leading to a cascade of downstream effects involving p53 activation. Studies have shown that Nutlin-1 can synergize with other therapeutic agents, enhancing their efficacy by preventing their efflux from cancer cells through P-glycoprotein inhibition. This mechanism suggests that Nutlin-1 could be used effectively in combination therapies to improve outcomes for patients with resistant forms of cancer .

Nutlin-1 is part of a broader class of compounds known as nutlins, which includes:

  • Nutlin-2: Similar mechanism but slightly different binding properties; often used interchangeably with Nutlin-1.
  • Nutlin-3: More potent than Nutlin-1 and frequently used in clinical studies; it has been shown to induce cell cycle arrest more effectively.
  • RG7112: A derivative that has progressed into clinical trials; it aims to provide improved pharmacokinetic properties.
  • RG7388 (Idasanutlin): Another derivative designed for enhanced efficacy and safety profiles.

Comparison Table

CompoundBinding AffinityClinical StatusUnique Features
Nutlin-1ModeratePreclinicalInitial discovery compound
Nutlin-2ModeratePreclinicalSlightly different pharmacokinetics
Nutlin-3HighClinical TrialsMost potent among nutlins
RG7112HighClinical TrialsImproved pharmacokinetics
RG7388HighClinical TrialsDesigned for better safety profile

Nutlin compounds are unique due to their specific targeting of the MDM2-p53 interaction, distinguishing them from traditional chemotherapeutics that often induce DNA damage rather than modulating protein interactions .

Nutlin-1 (CID: 24764418) is a cis-imidazoline derivative with the molecular formula C₃₂H₃₄Cl₂N₄O₄ and a molecular weight of 609.5 g/mol. Its IUPAC name is 1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone. The compound features a central cis-imidazoline ring with stereochemical configurations at positions 4 (R) and 5 (S), critical for its biological activity.

The structure includes:

  • Two 4-chlorophenyl groups at positions 4 and 5 of the imidazoline core, occupying hydrophobic pockets in MDM2.
  • A 4-methoxy-2-isopropoxyphenyl group at position 2, which stabilizes interactions with MDM2's Phe19 binding pocket.
  • A piperazine-linked acetyl group at position 1, enhancing solubility and pharmacokinetic properties.

X-ray crystallography of related Nutlin analogs (e.g., Nutlin-3a) reveals that the cis-stereochemistry enables optimal van der Waals contacts with MDM2, while the trans-isomer exhibits reduced binding affinity.

Synthetic Pathways and Optimization Strategies

Nutlin-1 is synthesized via a two-step process involving imidazoline core formation followed by piperazine coupling:

Step 1: Imidazoline Core Synthesis

  • Condensation: meso-Bis(4-chlorophenyl)ethane-1,2-diamine reacts with 2-isopropoxy-4-methoxybenzaldehyde in the presence of boric acid, yielding the cis-imidazoline core in 81–88% yield.
  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the 4,5-dihydroimidazole ring.

Step 2: Piperazine Coupling

  • Acylation: The imidazoline core is coupled with 1-(piperazin-1-yl)ethanone using triphosgene as an activating agent.
  • Purification: Column chromatography (ethyl acetate/light petroleum ether) isolates Nutlin-1 with >95% purity.

Optimization Strategies:

  • Enantioselective Catalysis: Bis(amidine) organocatalysts improve enantiomeric excess (ee >98%) for the cis-imidazoline core.
  • Solubility Enhancements: Substitution of chlorophenyl groups with methoxyphenyl moieties improves aqueous solubility while retaining MDM2 binding.

Physicochemical Profiling and Stability Analysis

Key Physicochemical Properties:

PropertyValue
Molecular Weight609.5 g/mol
LogP (Predicted)5.2
Topological Polar SA98.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Stability Profile:

  • Thermal Stability: Stable at 25°C for >6 months under inert conditions.
  • Oxidative Stability: The cis-imidazoline core is prone to oxidation under acidic conditions, forming inactive imidazole derivatives.
  • Hydrolytic Stability: Methoxy and isopropoxy groups resist hydrolysis at physiological pH (7.4).

Structure-Activity Relationship (SAR) Studies

Critical Structural Features:

  • Imidazoline Core:

    • The cis-configuration is essential for MDM2 binding (IC₅₀ = 260 nM for Nutlin-1 vs. >10 µM for trans-isomers).
    • Replacement with imidazole abolishes activity due to loss of conformational flexibility.
  • 4-Chlorophenyl Groups:

    • Fit into MDM2's Leu26 and Trp23 pockets.
    • Substitution with bulkier groups (e.g., bromophenyl) improves affinity but reduces solubility.
  • 2-Aryl Substituent:

    • The 4-methoxy-2-isopropoxyphenyl group enhances hydrophobic interactions with MDM2's Phe19 pocket.
    • Methoxy-to-ethoxy substitution retains activity but increases metabolic clearance.
  • Piperazine-Acetyl Side Chain:

    • Modulates solubility without interfering with MDM2 binding.
    • Replacement with bulkier groups (e.g., benzyl) reduces cellular permeability.

SAR Table:

ModificationEffect on MDM2 Binding (IC₅₀)Solubility (µg/mL)
cis-Imidazoline core260 nM12
trans-Imidazoline core>10 µM15
4-Methoxyphenyl (C4/C5)320 nM28
2-Ethoxy substitution280 nM18
Piperazine → Benzylpiperazine450 nM8

Transcription-Dependent Apoptotic Cascades

The transcription-dependent pathway represents the classical mechanism by which Nutlin-1 activates p53-mediated apoptosis. Following Nutlin-1 treatment, p53 accumulates in the nucleus and functions as a transcription factor to regulate the expression of numerous target genes involved in cell cycle control and apoptosis [3] [4].

p53 ubiquitin-proteasome modulator of apoptosis/Bcl-2 associated X/Bcl-2 homologous antagonist killer Activation Mechanisms

The transcriptional activation of p53 ubiquitin-proteasome modulator of apoptosis, Bcl-2 associated X, and Bcl-2 homologous antagonist killer represents a critical component of Nutlin-1-induced apoptosis. Research demonstrates that Nutlin-1 treatment leads to significant upregulation of p53 ubiquitin-proteasome modulator of apoptosis messenger ribonucleic acid and protein levels in cells harboring wild-type p53 [3] [5]. This upregulation occurs through direct transcriptional activation by p53, as p53 ubiquitin-proteasome modulator of apoptosis contains p53-responsive elements in its promoter region.

p53 ubiquitin-proteasome modulator of apoptosis functions as a Bcl-2 homology domain three-only protein that initiates mitochondrial outer membrane permeabilization through direct activation of Bcl-2 associated X and Bcl-2 homologous antagonist killer [6] [7]. Studies reveal that p53 ubiquitin-proteasome modulator of apoptosis is both necessary and sufficient to induce conformational changes in Bcl-2 associated X, leading to its translocation from the cytosol to mitochondria [7] [8]. The molecular mechanism involves p53 ubiquitin-proteasome modulator of apoptosis binding to the alpha1 helix of Bcl-2 associated X, causing exposure of the amino-terminal domain and subsequent alpha9 helix disengagement, facilitating mitochondrial insertion [7].

Bcl-2 homologous antagonist killer activation follows similar principles but with distinct kinetics. As an integral mitochondrial membrane protein, Bcl-2 homologous antagonist killer bypasses the initial mitochondrial targeting step required for Bcl-2 associated X, explaining its faster activation kinetics [7] [8]. Nutlin-1 treatment promotes Bcl-2 homologous antagonist killer liberation from inhibitory complexes with anti-apoptotic proteins, particularly myeloid cell leukemia sequence one [9] [10]. This liberation occurs through both direct p53-Bcl-2 homologous antagonist killer interactions and p53-mediated disruption of myeloid cell leukemia sequence one-Bcl-2 homologous antagonist killer complexes [9] [10].

The enhanced translation of p53 ubiquitin-proteasome modulator of apoptosis, Bcl-2 associated X, and Bcl-2 homologous antagonist killer messenger ribonucleic acids also contributes to their activation. Recent studies identify a three prime untranslated region cytosine-guanine-rich motif mediating p53-dependent death in these transcripts, which becomes translationally enhanced during Nutlin-1-induced apoptosis [5] [11]. This translational control mechanism involves poly cytosine binding protein two and dihydroxy-ten sixty homolog thirty proteins, which regulate the translation efficiency of apoptotic messenger ribonucleic acids [5] [11].

B-cell lymphoma two Family Protein Modulation

Nutlin-1 treatment results in comprehensive modulation of B-cell lymphoma two family proteins through both transcriptional and post-transcriptional mechanisms. The compound induces significant downregulation of anti-apoptotic B-cell lymphoma two family members, including B-cell lymphoma two itself and B-cell lymphoma extra large [3] [12]. This downregulation occurs primarily through p53-mediated transcriptional repression, although the exact mechanisms remain incompletely characterized.

Paradoxically, Nutlin-1 also induces expression of B-cell lymphoma two related protein A1, an anti-apoptotic B-cell lymphoma two family member, through a transcription-independent mechanism involving mitochondrial p53 and reactive oxygen species generation [12] [13]. This induction occurs via extracellular signal-regulated kinase one/two activation, which subsequently activates ets like kinase one transcription factor, leading to B-cell lymphoma two related protein A1 transcription [12] [13]. This represents a negative feedback mechanism that may limit the extent of Nutlin-1-induced apoptosis in certain cellular contexts.

The modulation of pro-apoptotic B-cell lymphoma two family members extends beyond transcriptional regulation. Nutlin-1 treatment enhances the functional interactions between p53 and various B-cell lymphoma two family proteins at mitochondria [4] [9]. These interactions include direct binding of p53 to B-cell lymphoma extra large and myeloid cell leukemia sequence one, leading to their functional neutralization [9] [14]. The p53-B-cell lymphoma extra large interaction occurs through the p53 deoxyribonucleic acid-binding domain and involves conserved residues that participate in electrostatic interactions [9].

Transcription-Independent Apoptotic Triggers

The transcription-independent pathway represents a major mechanism of Nutlin-1-induced apoptosis that operates independently of p53 transcriptional activity. This pathway involves rapid mitochondrial translocation of p53 and direct interactions with mitochondrial proteins [4] [15].

Mitochondrial Membrane Permeabilization

Mitochondrial outer membrane permeabilization constitutes the central event in transcription-independent apoptosis induced by Nutlin-1. The process begins with rapid cytoplasmic accumulation and mitochondrial translocation of p53, which occurs within one hour of Nutlin-1 treatment [4] [15]. This translocation is facilitated by monoubiquitinated p53, which represents the preferred species for mitochondrial targeting [15] [9].

The mechanism of p53 mitochondrial translocation involves a binary switch from degradation to activation. Under basal conditions, cytoplasmic murine double minute two generates monoubiquitinated p53 as an intermediate in the degradation pathway [9]. However, upon Nutlin-1 treatment, this monoubiquitinated p53 pool is redirected toward mitochondrial translocation rather than proteasomal degradation [15] [9]. Upon arrival at mitochondria, p53 undergoes rapid deubiquitination by mitochondrial herpesvirus-associated ubiquitin-specific protease, generating the apoptotically active non-ubiquitinated form [9].

Once localized to mitochondria, p53 directly interacts with anti-apoptotic B-cell lymphoma two family proteins, particularly B-cell lymphoma extra large and myeloid cell leukemia sequence one [16] [9]. These interactions result in conformational changes that neutralize the anti-apoptotic function of these proteins. The p53-B-cell lymphoma extra large interaction has been characterized as having high affinity, with dissociation constant values ranging from 160 nanomolar to 16 micromolar depending on the experimental conditions [9].

The direct consequence of these protein-protein interactions is mitochondrial outer membrane permeabilization, leading to cytochrome c release [4] [15]. Studies demonstrate that cytochrome c release occurs rapidly after Nutlin-1 treatment and precedes the induction of p53 transcriptional targets, supporting the primacy of the transcription-independent pathway in certain cellular contexts [4] [15]. The kinetics of cytochrome c release typically occur within one to two hours of Nutlin-1 treatment, significantly faster than transcriptional responses [4].

Importantly, the transcription-independent pathway can be specifically inhibited by pifithrin-mu, a compound that blocks mitochondrial translocation of p53 without affecting its transcriptional activity [4] [17]. Treatment with pifithrin-mu reduces Nutlin-1-induced apoptosis by approximately 2.5-fold, demonstrating the quantitative significance of this pathway [15]. Conversely, inhibition of p53 transcriptional activity with pifithrin-alpha or alpha-amanitin not only fails to prevent apoptosis but actually enhances it, indicating that transcriptional activities may provide a protective effect against the mitochondrial death program [4] [15].

Caspase Activation Pathways

Nutlin-1 treatment activates multiple caspase pathways that contribute to the execution of apoptosis. The compound induces activation of both initiator caspases (caspase-eight and caspase-nine) and executioner caspases (caspase-three), indicating engagement of both extrinsic and intrinsic apoptotic pathways [3] [18].

Caspase-eight activation occurs through a death receptor-mediated mechanism involving tumor necrosis factor-related apoptosis-inducing ligand receptor two. Nutlin-1 treatment promotes formation of a ligand-independent tumor necrosis factor-related apoptosis-inducing ligand receptor two complex that includes Fas-associated death domain, FLICE-like inhibitory protein long, and caspase-eight [18]. This complex formation leads to procaspase-eight processing and activation, with the reaction proceeding through formation of catalytically active intermediates [18]. The process is enhanced when FLICE-like inhibitory protein long levels are depleted, suggesting that this protein normally provides a brake on caspase-eight activation [18].

Caspase-nine activation occurs through the mitochondrial pathway and is closely linked to cytochrome c release and apoptosome formation [3] [19]. The timing of caspase-nine activation typically follows mitochondrial outer membrane permeabilization and precedes caspase-three activation, consistent with the hierarchical organization of the intrinsic apoptotic pathway [3]. Studies demonstrate that both caspase-eight and caspase-nine are activated in Nutlin-1-treated cells, with subsequent activation of the executioner caspase-three [19].

The activation of executioner caspases, particularly caspase-three, represents the final common pathway leading to apoptotic cell death. Caspase-three activation is evidenced by cleavage of poly adenosine diphosphate-ribose polymerase, a well-established substrate that serves as a marker of apoptotic execution [3] [5]. The kinetics of caspase-three activation typically occur 12-24 hours after Nutlin-1 treatment, representing the culmination of both transcription-dependent and transcription-independent pathways [3].

Importantly, caspase activation can be prevented by pan-caspase inhibitors, confirming the requirement for caspase activity in Nutlin-1-induced apoptosis [3]. When caspase activation is blocked, cells maintain viability despite p53 activation, indicating that caspase activation represents a critical checkpoint in the apoptotic process [3]. This observation underscores the importance of caspase pathways as potential therapeutic targets for modulating Nutlin-1 sensitivity in clinical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

608.1957110 g/mol

Monoisotopic Mass

608.1957110 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Cao D, Chu WK, Ng TK, Yip YWY, Young AL, Pang CP, Jhanji V. Cellular Proliferation and Migration of Human Pterygium Cells: Mitomycin Versus Small-Molecule Inhibitors. Cornea. 2018 Jun;37(6):760-766. doi: 10.1097/ICO.0000000000001569. PubMed PMID: 29595761.
2: da Mota MF, de Carvalho FS, de Ávila RI, de Ávila PHM, Cortez AP, Menegatti R, Sabino JR, Dos Santos TRM, Gomes SA, da Cunha LC, Valadares MC. LQFM030 reduced Ehrlich ascites tumor cell proliferation and VEGF levels. Life Sci. 2018 May 15;201:1-8. doi: 10.1016/j.lfs.2017.12.029. Epub 2017 Dec 24. PubMed PMID: 29278686.
3: Hu C, Gao Y, Du W. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016 May;87(5):673-9. doi: 10.1111/cbdd.12699. Epub 2016 Jan 11. PubMed PMID: 26648479.
4: Zubbair Malik M, Ali S, Alam MJ, Ishrat R, Brojen Singh RK. Dynamics of p53 and Wnt cross talk. Comput Biol Chem. 2015 Dec;59 Pt B:55-66. doi: 10.1016/j.compbiolchem.2015.07.014. Epub 2015 Aug 23. PubMed PMID: 26375870.
5: Shuvalov OY, Fedorova OA, Petukhov AV, Daks AA, Vasilieva EA, Grigorieva TA, Ivanov GS, Barlev NA. [NEGATIVE REGULATORS OF TUMOR SUPPRESSOR P53 IN THE CONTEXT OF ANTICANCER THERAPY]. Tsitologiia. 2015;57(12):847-54. Review. Russian. PubMed PMID: 26995961.
6: Puszynski K, Gandolfi A, d'Onofrio A. The pharmacodynamics of the p53-Mdm2 targeting drug Nutlin: the role of gene-switching noise. PLoS Comput Biol. 2014 Dec 11;10(12):e1003991. doi: 10.1371/journal.pcbi.1003991. eCollection 2014 Dec. Erratum in: PLoS Comput Biol. 2015 Mar;11(3):e1004215. PubMed PMID: 25504419; PubMed Central PMCID: PMC4263360.
7: Golubovskaya VM, Ho B, Conroy J, Liu S, Wang D, Cance WG. Gene Expression Profiling Identifies Important Genes Affected by R2 Compound Disrupting FAK and P53 Complex. Cancers (Basel). 2014 Jan 21;6(1):166-78. doi: 10.3390/cancers6010166. PubMed PMID: 24452144; PubMed Central PMCID: PMC3980603.
8: Jones RJ, Bjorklund CC, Baladandayuthapani V, Kuhn DJ, Orlowski RZ. Drug resistance to inhibitors of the human double minute-2 E3 ligase is mediated by point mutations of p53, but can be overcome with the p53 targeting agent RITA. Mol Cancer Ther. 2012 Oct;11(10):2243-53. doi: 10.1158/1535-7163.MCT-12-0135. Epub 2012 Aug 28. PubMed PMID: 22933706; PubMed Central PMCID: PMC3469746.
9: Hu C, Dou X, Wu Y, Zhang L, Hu Y. Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. Bioorg Med Chem. 2012 Feb 15;20(4):1417-24. doi: 10.1016/j.bmc.2012.01.003. Epub 2012 Jan 9. PubMed PMID: 22273545.
10: Li X, Gilkes D, Li B, Cheng Q, Pernazza D, Lawrence H, Lawrence N, Chen J. Abnormal MDMX degradation in tumor cells due to ARF deficiency. Oncogene. 2012 Aug 9;31(32):3721-32. doi: 10.1038/onc.2011.534. Epub 2011 Nov 28. PubMed PMID: 22120712; PubMed Central PMCID: PMC3290737.
11: Gasilova N, Nazabal A. Monitoring ligand modulation of protein-protein interactions by chemical cross-linking and High-Mass MALDI mass spectrometry. Methods Mol Biol. 2012;803:219-29. doi: 10.1007/978-1-61779-364-6_15. PubMed PMID: 22065228.
12: Hu C, Li X, Wang W, Zhang L, Tao L, Dong X, Sheng R, Yang B, Hu Y. Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors. Bioorg Med Chem. 2011 Sep 15;19(18):5454-61. doi: 10.1016/j.bmc.2011.07.050. Epub 2011 Jul 30. PubMed PMID: 21855354.
13: Renault VM, Thekkat PU, Hoang KL, White JL, Brady CA, Kenzelmann Broz D, Venturelli OS, Johnson TM, Oskoui PR, Xuan Z, Santo EE, Zhang MQ, Vogel H, Attardi LD, Brunet A. The pro-longevity gene FoxO3 is a direct target of the p53 tumor suppressor. Oncogene. 2011 Jul 21;30(29):3207-21. doi: 10.1038/onc.2011.35. Epub 2011 Mar 21. PubMed PMID: 21423206; PubMed Central PMCID: PMC3136551.
14: Saha MN, Jiang H, Mukai A, Chang H. RITA inhibits multiple myeloma cell growth through induction of p53-mediated caspase-dependent apoptosis and synergistically enhances nutlin-induced cytotoxic responses. Mol Cancer Ther. 2010 Nov;9(11):3041-51. doi: 10.1158/1535-7163.MCT-10-0471. Epub 2010 Nov 9. PubMed PMID: 21062913.
15: Daftuar L, Zhu Y, Prives C. Ribosomal protein L37 and the p53 network. Cell Cycle. 2010 Nov 1;9(21):4259. doi: 10.4161/cc.9.21.13527. Epub 2010 Nov 1. PubMed PMID: 21057197.
16: Salerno E, Yuan Y, Scaglione BJ, Marti G, Jankovic A, Mazzella F, Laurindo MF, Despres D, Baskar S, Rader C, Raveche E. The New Zealand black mouse as a model for the development and progression of chronic lymphocytic leukemia. Cytometry B Clin Cytom. 2010;78 Suppl 1:S98-109. doi: 10.1002/cyto.b.20544. PubMed PMID: 20839343; PubMed Central PMCID: PMC2963456.
17: Zhang L, Yan Y, Zhu D, Yang W, Wang W, Hu Y, Yang B, He Q. Nutlin-1 strengthened anti-proliferation and differentiation-inducing activity of ATRA in ATRA-treated p-glycoprotein deregulated human myelocytic leukemia cells. Invest New Drugs. 2012 Feb;30(1):37-47. doi: 10.1007/s10637-010-9512-5. Epub 2010 Aug 5. PubMed PMID: 20686816.
18: Strano S, Blandino G. Stability strengths oncogenic activity. Cell Cycle. 2010 Apr 15;9(8):1458-9. Epub 2010 Apr 15. PubMed PMID: 20421715.
19: Huart AS, MacLaine NJ, Meek DW, Hupp TR. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability. J Biol Chem. 2009 Nov 20;284(47):32384-94. doi: 10.1074/jbc.M109.052647. Epub 2009 Sep 15. PubMed PMID: 19759023; PubMed Central PMCID: PMC2781653.
20: Zhang L, Zhang J, Hu C, Cao J, Zhou X, Hu Y, He Q, Yang B. Efficient activation of p53 pathway in A549 cells exposed to L2, a novel compound targeting p53-MDM2 interaction. Anticancer Drugs. 2009 Jul;20(6):416-24. PubMed PMID: 19579266.

Explore Compound Types